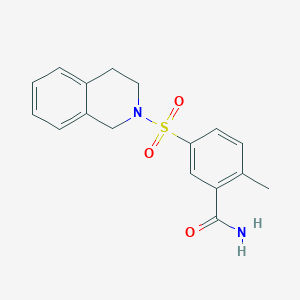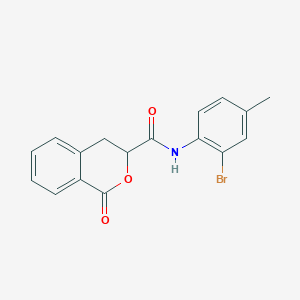![molecular formula C18H27NO4S B4393775 N-[2-(cyclohexylthio)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B4393775.png)
N-[2-(cyclohexylthio)ethyl]-3,4,5-trimethoxybenzamide
説明
N-[2-(cyclohexylthio)ethyl]-3,4,5-trimethoxybenzamide, commonly known as CTM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CTM is a member of the benzamide family of compounds and is synthesized through a multi-step process.
作用機序
The exact mechanism of action of CTM is not fully understood, but it is believed to act through the modulation of certain cellular signaling pathways. In particular, CTM has been shown to inhibit the activity of the transcription factor NF-κB, which plays a key role in the inflammatory response. CTM has also been shown to inhibit the activity of several enzymes involved in the metabolism of neurotransmitters, which may contribute to its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
CTM has been shown to have a range of biochemical and physiological effects. In particular, it has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of adhesion molecules involved in the recruitment of immune cells to sites of inflammation. CTM has also been shown to inhibit the activity of certain enzymes involved in the metabolism of neurotransmitters, which may contribute to its potential use in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of CTM for lab experiments is its relatively low toxicity, which allows for the use of higher concentrations in in vitro studies. CTM is also relatively easy to synthesize, which makes it a more accessible compound for researchers. However, one limitation of CTM is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for the study of CTM. One area of interest is the potential use of CTM as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the potential use of CTM in the field of optogenetics, where it can be used as a photosensitive molecule to control the activity of neurons. Additionally, further studies are needed to fully understand the mechanism of action of CTM and to explore its potential therapeutic applications in other areas of scientific research.
科学的研究の応用
CTM has been studied for its potential therapeutic applications in various fields of scientific research. In particular, it has shown promise as an anti-inflammatory agent, as well as a potential treatment for cancer and neurodegenerative diseases. CTM has also been studied for its potential use in the field of optogenetics, where it can be used as a photosensitive molecule to control the activity of neurons.
特性
IUPAC Name |
N-(2-cyclohexylsulfanylethyl)-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4S/c1-21-15-11-13(12-16(22-2)17(15)23-3)18(20)19-9-10-24-14-7-5-4-6-8-14/h11-12,14H,4-10H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVAZWIXPOWHCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCSC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{3-[(3-propoxybenzoyl)amino]propyl}nicotinamide](/img/structure/B4393712.png)
![4-fluoro-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4393725.png)


![1-{3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}-4-methylpiperazine](/img/structure/B4393743.png)
![5-[4-(2-fluorobenzoyl)-1-piperazinyl]-N-isopropyl-2-nitroaniline](/img/structure/B4393745.png)

![5-methyl-1-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B4393769.png)

![3-benzyl-11-cyclohexyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4393783.png)

![N'-[2-(5-chloro-6-methyl-1-benzofuran-3-yl)acetyl]isonicotinohydrazide](/img/structure/B4393789.png)
![2-[(3-methoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4393801.png)